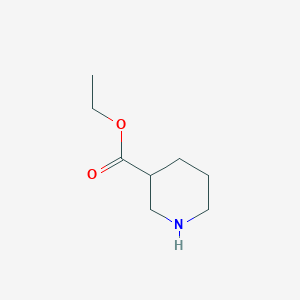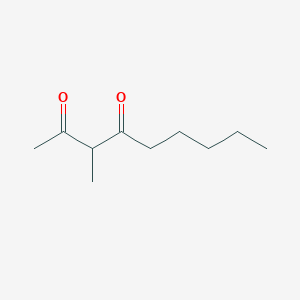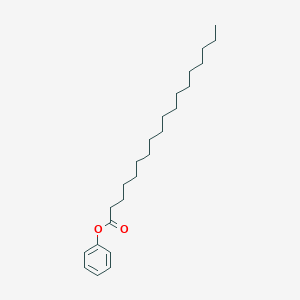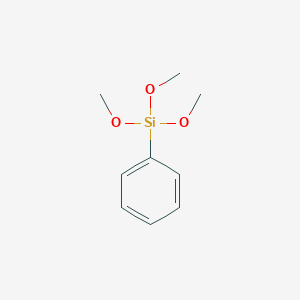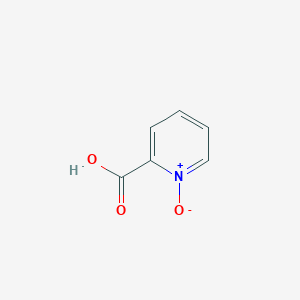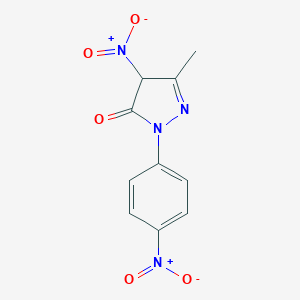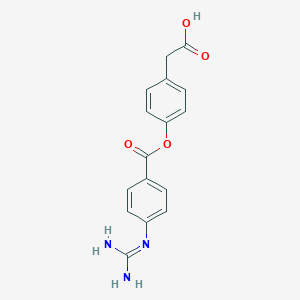
4-(4-Guanidinobenzoyloxy)phenylacetate
Übersicht
Beschreibung
“4-(4-Guanidinobenzoyloxy)phenylacetate” is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other names such as “4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid” and “FOY 251 free base” among others .
Molecular Structure Analysis
The molecular weight of “4-(4-Guanidinobenzoyloxy)phenylacetate” is 313.31 g/mol . Its InChIKey is XTKGXPFBKPYFDW-UHFFFAOYSA-N . The compound’s structure has been examined using quantum mechanics/molecular mechanics molecular dynamic (QM/MM MD) simulations .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 313.10625597 g/mol .Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
The compound 4-(4-Guanidinobenzoyloxy)phenylacetate has been studied for its effects on carcinogenesis. For instance, it was found to inhibit the growth of 3-methylcholanthrene-induced mouse skin tumors as a protease inhibitor . This suggests potential applications in cancer research and treatment, particularly in the development of new therapeutic strategies targeting protease activity.
Pancreatic Disease Management
This compound is an active metabolite of camostat mesylate, a serine protease inhibitor approved in Japan for alleviating symptoms associated with chronic pancreatitis . Its role in managing pancreatic diseases highlights its therapeutic significance.
COVID-19 Treatment
Research has identified 4-(4-Guanidinobenzoyloxy)phenylacetate as a candidate inhibitor of SARS-CoV-2 entry into human cells . This positions the compound as a potential agent in the treatment of COVID-19, contributing to the global effort against the pandemic.
Enzyme Inhibition
The compound’s ability to inhibit serine proteases underlines its broader application in enzyme inhibition studies . This is crucial for understanding enzyme mechanisms and developing inhibitors that can be used therapeutically.
Zukünftige Richtungen
A study has attempted to form a novel nanoparticle by covalently conjugating 4-(2-(2-aminoethylamino)-2-oxoethyl)phenyl 4-guanidinobenzoyloxy (FOY-251), an active derivative of camostat mesylate, to the backbone of poly (γ-glutamic acid) (γ-PGA), in order to improve insulin stability against protease . This suggests potential future directions in the field of oral insulin delivery.
Eigenschaften
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGXPFBKPYFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Guanidinobenzoyloxy)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(4-Guanidinobenzoyloxy)phenylacetate exert its primary effect?
A1: 4-(4-Guanidinobenzoyloxy)phenylacetate, often investigated as its methanesulfonate salt (e.g., FOY-305), acts primarily as a protease inhibitor. [, , ] While it exhibits a broad spectrum of inhibition, it shows notable activity against trypsin, a key digestive enzyme. [, ] This trypsin-inhibiting capacity is central to many of its observed effects, including its potential influence on pancreatic function and tumor growth.
Q2: The research mentions an influence on cholecystokinin-pancreozymin (CCK). Can you elaborate on this relationship?
A2: Studies using isolated rat duodenum models demonstrated that introducing various trypsin inhibitors, including 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives, into the duodenum led to increased levels of biologically active CCK in the surrounding blood vessels. [] This finding suggests a potential link between trypsin inhibition and CCK release, although the exact mechanism remains unclear.
Q3: Could you explain how 4-(4-Guanidinobenzoyloxy)phenylacetate might impact tumor growth?
A3: Research using mouse models has explored the potential antitumor effects of 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate. [, , , ] In studies involving 3-methylcholanthrene-induced carcinomas, both oral and intraperitoneal administration of the compound showed significant inhibition of tumor growth and increased survival times in mice. [, , ] While the precise mechanisms are still under investigation, the inhibition of kinin-forming proteases like trypsin, plasmin, and kallikrein is thought to play a role. []
Q4: Are there any insights into the absorption and distribution of 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate in the body?
A4: Studies using a rat intestinal loop model showed that 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate is absorbed most effectively from the rectum, with lower absorption rates observed in various sections of the small intestine. [, ] This difference in absorption is attributed to rapid degradation of the compound by esterase enzymes present in the small intestine. []
Q5: Beyond its potential in cancer research, are there other areas where 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives have shown promise?
A6: Yes, research suggests that 4-(4-Guanidinobenzoyloxy)phenylacetate methanesulfonate could be beneficial in treating acute pancreatitis. [] Clinical trials comparing its efficacy to aprotinin (Trasylol) demonstrated promising results, with the compound showing effectiveness and safety profiles comparable to the established treatment. []
Q6: What about the potential for 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives to inhibit phospholipase A2?
A7: Studies investigating the inhibitory effects of various protease inhibitors, including 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives, on phospholipase A2 found that a derivative, gabexate mesilate (FOY), exhibited a 50% reduction in enzyme activity at a concentration of 5 x 10-4 mol/L. [] Similarly, camostat (another derivative) achieved the same level of inhibition at a concentration of 10-3 mol/L. [] This finding suggests potential applications for these compounds in conditions where modulating phospholipase A2 activity is desirable.
Q7: Has any research explored using 4-(4-Guanidinobenzoyloxy)phenylacetate derivatives to enhance the delivery of other therapeutic agents?
A8: Yes, recent research explored using a modified trimethyl chitosan nanoparticle conjugated with a 4-(4-Guanidinobenzoyloxy)phenylacetate derivative (FOY-251) and a goblet cell-targeting peptide (CSK) for oral insulin delivery. [] The study demonstrated the potential of this approach to improve insulin stability against trypsin degradation, indicating a promising strategy for enhancing oral bioavailability of peptide drugs. []
Q8: What are the next steps in research on 4-(4-Guanidinobenzoyloxy)phenylacetate and its derivatives?
A8: Future research should focus on:
- Structure-activity relationship studies: Investigating how structural modifications to 4-(4-Guanidinobenzoyloxy)phenylacetate influence its activity, potency, and selectivity could lead to more effective and targeted therapies. []
- Improving bioavailability and stability: Overcoming limitations like rapid degradation in the digestive tract is key for realizing the full therapeutic potential of these compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




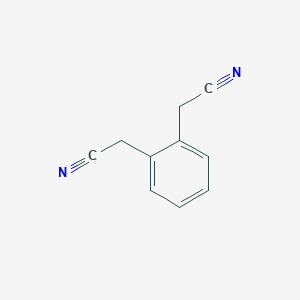

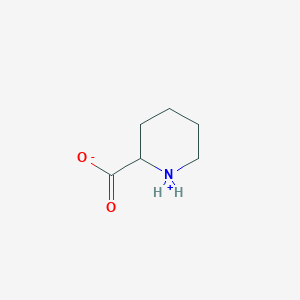
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)
